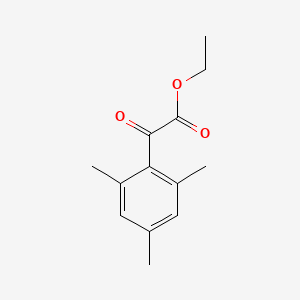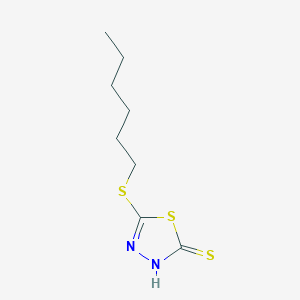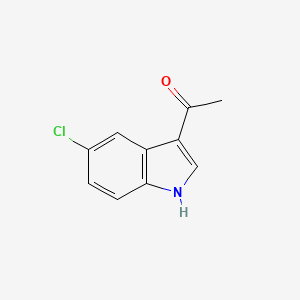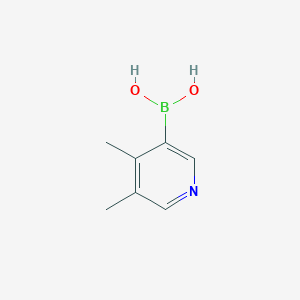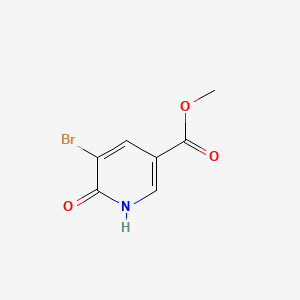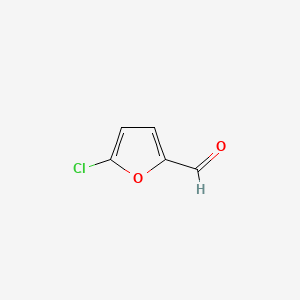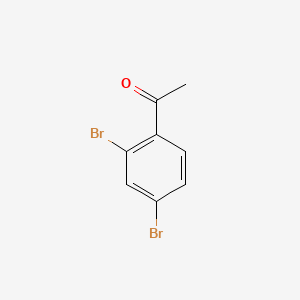
1-(2,4-Dibromophenyl)ethanone
Übersicht
Beschreibung
1-(2,4-Dibromophenyl)ethanone is a chemical compound with the molecular formula C8H6Br2O and a molecular weight of 277.94 . It is also known by its CAS number 33243-33-3 .
Synthesis Analysis
While specific synthesis methods for 1-(2,4-Dibromophenyl)ethanone were not found in the search results, a related compound, 2-Chloro-1-(2,4-dibromophenyl)ethanone, has been synthesized from secondary alcohols using ammonium bromide and Oxone .Molecular Structure Analysis
The molecular structure of 1-(2,4-Dibromophenyl)ethanone consists of an ethanone group (C2H2O) attached to a phenyl ring with two bromine atoms at the 2nd and 4th positions .Physical And Chemical Properties Analysis
1-(2,4-Dibromophenyl)ethanone has a melting point of 61-62℃, a boiling point of 316℃, and a density of 1.812 . It is a solid at room temperature and should be stored in a dry, sealed environment .Wissenschaftliche Forschungsanwendungen
Application in Organic Chemistry
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: “1-(2,4-Dibromophenyl)ethanone” is used in the synthesis of alpha-Bromoketones from Secondary Alcohols . Alpha-Bromoketones are important intermediates in organic synthesis and can be used to prepare a variety of other compounds.
- Methods of Application or Experimental Procedures: The synthesis involves a one-pot strategy using Ammonium Bromide and Oxone . The reaction is carried out under ambient conditions, which makes it a versatile and environmentally friendly method.
- Results or Outcomes: The method has been used to synthesize a variety of alpha-Bromoketones, including Bromo-1-(1-phenyl)ethanone, 2-Bromo-1-(4-fluorophenyl)ethanone, 2-Bromo-1-(3-fluorophenyl)ethanone, 2-Bromo-1-(4-chlorophenyl)ethanone, 2-Bromo-1-(4-bromophenyl)ethanone, and 2-Bromo-1-(3-bromophenyl)ethanone . The products were characterized by their melting points and NMR spectra .
Synthesis of 2-Chloro-1-(2,4-dibromophenyl)ethanone
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: “1-(2,4-Dibromophenyl)ethanone” can be used to synthesize “2-Chloro-1-(2,4-dibromophenyl)ethanone”, a compound with the molecular formula C8H5Br2ClO .
- Results or Outcomes: The product “2-Chloro-1-(2,4-dibromophenyl)ethanone” has a molecular weight of 312.386 Da and a monoisotopic mass of 309.839539 Da .
Synthesis of Various Alpha-Bromoketones
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: “1-(2,4-Dibromophenyl)ethanone” is used in the synthesis of various alpha-Bromoketones .
- Methods of Application or Experimental Procedures: The synthesis involves a one-pot strategy using Ammonium Bromide and Oxone . The reaction is carried out under ambient conditions, which makes it a versatile and environmentally friendly method.
- Results or Outcomes: The method has been used to synthesize a variety of alpha-Bromoketones, including Bromo-1-(1-phenyl)ethanone, 2-Bromo-1-(4-fluorophenyl)ethanone, 2-Bromo-1-(3-fluorophenyl)ethanone, 2-Bromo-1-(4-chlorophenyl)ethanone, 2-Bromo-1-(4-bromophenyl)ethanone, and 2-Bromo-1-(3-bromophenyl)ethanone . The products were characterized by their melting points and NMR spectra .
Synthesis of 2,2-dibromo-1-(4-bromophenyl)ethan-1-one
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: “1-(2,4-Dibromophenyl)ethanone” can be used to synthesize “2,2-dibromo-1-(4-bromophenyl)ethan-1-one”, a compound with the molecular formula C8H5Br3O .
- Results or Outcomes: The product “2,2-dibromo-1-(4-bromophenyl)ethan-1-one” has a molecular weight of 356.837 Da and a monoisotopic mass of 309.839539 Da .
Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins
- Specific Scientific Field: Pharmaceutical Chemistry
- Summary of the Application: Pyrrolomycins, a class of biologically active compounds that can be synthesized from “1-(2,4-Dibromophenyl)ethanone”, have shown potential in the treatment of antibiotic-resistant bacterial infections .
- Results or Outcomes: Pyrrolomycins have shown promising results in combating antibiotic-resistant bacterial infections, making them a potential solution to the global health problem of antibiotic resistance .
Safety And Hazards
1-(2,4-Dibromophenyl)ethanone has several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective clothing and eye protection .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2,4-dibromophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNFQYGPUFVXPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367877 | |
| Record name | 2',4'-DIBROMOACETOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dibromophenyl)ethanone | |
CAS RN |
33243-33-3 | |
| Record name | 2',4'-DIBROMOACETOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



